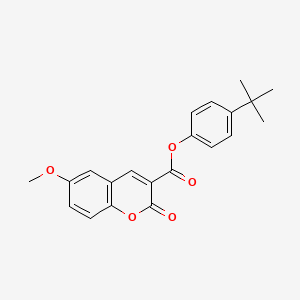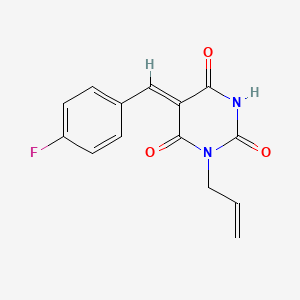
4-tert-butylphenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butylphenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate, also known as BMCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. BMCC is a heterocyclic molecule that belongs to the family of coumarin derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 4-tert-butylphenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate in cancer cells involves the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation. 4-tert-butylphenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate binds to the active site of topoisomerase II, preventing its activity and leading to DNA damage and cell death.
Biochemical and Physiological Effects:
Apart from its anticancer activity, 4-tert-butylphenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate has also been shown to exhibit anti-inflammatory and antioxidant properties. 4-tert-butylphenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in various inflammatory and oxidative stress-related diseases. 4-tert-butylphenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate has also been shown to improve glucose uptake and insulin sensitivity in adipocytes, making it a potential candidate for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
4-tert-butylphenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate has several advantages for lab experiments, including its high purity and stability, making it easy to handle and store. 4-tert-butylphenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is also readily available and can be synthesized in large quantities, making it a cost-effective candidate for various applications. However, 4-tert-butylphenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate has some limitations, including its low solubility in water, which can affect its bioavailability and limit its use in certain applications.
Future Directions
There are several future directions for the research and development of 4-tert-butylphenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate. One direction is to further investigate its anticancer activity and its potential use in combination with other anticancer agents. Another direction is to explore its potential applications in other fields, such as material science and catalysis. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and antioxidant properties of 4-tert-butylphenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate and its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of 4-tert-butylphenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate involves a multi-step process that starts with the reaction of 4-tert-butylphenol with ethyl bromoacetate in the presence of a base to form the corresponding ester. The ester is then subjected to a Claisen-Schmidt condensation reaction with 6-methoxy-2-oxo-2H-chromene-3-carbaldehyde to yield the final product. The synthesis of 4-tert-butylphenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate has been optimized to achieve high yields and purity, making it a suitable candidate for various applications.
Scientific Research Applications
4-tert-butylphenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. Studies have shown that 4-tert-butylphenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate exhibits potent cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancer cells. 4-tert-butylphenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate has also been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
(4-tert-butylphenyl) 6-methoxy-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-21(2,3)14-5-7-15(8-6-14)25-19(22)17-12-13-11-16(24-4)9-10-18(13)26-20(17)23/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQLSOFRBKBJST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Tert-butylphenyl) 6-methoxy-2-oxochromene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B4926352.png)
![5-{3-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4926359.png)
![N,N'-1,6-hexanediylbis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4926362.png)
![2-chloro-N-({[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4926365.png)
![4-(3-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4926367.png)
![8,10-dibromo-4-(4-methoxyphenyl)-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4926371.png)

![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4926412.png)
![5-chloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B4926426.png)
![ethyl 4-{[(2-amino-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl)carbonyl]amino}benzoate](/img/structure/B4926443.png)
![(2,1,3-benzothiadiazol-5-ylmethyl){[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B4926448.png)
![diethyl {[(2-chlorobenzoyl)(methyl)amino]methyl}phosphonate](/img/structure/B4926455.png)
![2-[(2-methylbenzoyl)amino]-N-propyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4926463.png)
